5-ブロモピラジン-2-カルバルデヒド

概要

説明

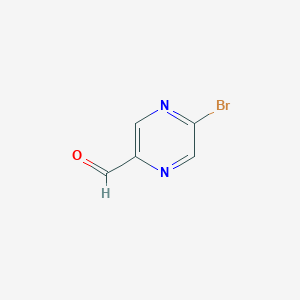

5-Bromopyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3BrN2O and its molecular weight is 186.99 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Bromopyrazine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyrazine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成中間体

5-ブロモピラジン-2-カルバルデヒド: は主に有機合成の中間体として使用されます。 反応性アルデヒド基とさらなる変換を受けられる臭素原子により、さまざまな化学化合物のビルディングブロックとして役立ちます .

医薬品研究

医薬品研究では、この化合物は新規な薬剤候補の合成に使用されます。 その構造は、特に抗ウイルス剤および抗癌剤の分野において、潜在的な治療効果を持つ分子の開発における重要な要素です.

材料科学

この化合物は、特に特定の電子特性または光学特性を持つ新素材の創出における材料科学で応用されています。 その独特の構造は、テクノロジーおよび産業で使用される先進材料の開発に貢献できます.

触媒

この化合物は、化学反応で使用される触媒の配位子として機能する可能性があります。 臭素原子は金属と配位して、さまざまな触媒プロセスを促進する錯体を形成することができます .

農薬研究

農薬研究では、5-ブロモピラジン-2-カルバルデヒドは、殺虫剤または除草剤として使用できる化合物の合成のために検討されています。 その反応性により、害虫の特定の生物学的経路を標的にする物質を生成することができます .

生物活性

5-Bromopyrazine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

5-Bromopyrazine-2-carbaldehyde, with the molecular formula , features a bromine atom substituted at the 5-position of the pyrazine ring, along with an aldehyde functional group at the 2-position. The compound's structural characteristics contribute to its biological reactivity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-bromopyrazine-2-carbaldehyde. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines:

- Cell Lines Tested : BEL-7402 (hepatocellular carcinoma) and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values of 9.4 μM against BEL-7402 and 7.8 μM against A549 cells, indicating significant cytotoxic effects .

The mechanism of action involves the activation of apoptotic pathways, where the compound upregulates pro-apoptotic proteins and downregulates anti-apoptotic factors. This was evidenced by increased expression of cleaved caspases and PARP in treated cells.

Neuroprotective Effects

5-Bromopyrazine-2-carbaldehyde has also demonstrated neuroprotective properties. In models of oxidative stress, it was found to:

- Protect Neuronal Cells : Showed EC50 values as low as 3.68 μM in preventing neuronal apoptosis induced by oxidative stress.

- Mechanism : The compound mitigates oxidative damage by enhancing the antioxidant defense system and inhibiting apoptotic signaling pathways .

Mechanistic Studies

Mechanistic studies have revealed that 5-bromopyrazine-2-carbaldehyde interacts with various molecular targets:

- Kinase Inhibition : It has been identified as a potent inhibitor of specific kinases such as Pim-1 and Pim-2, with IC50 values around 10 nM, which are crucial in regulating cell cycle progression and survival .

- Cholinesterase Inhibition : The compound exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-bromopyrazine-2-carbaldehyde:

- Study on Cancer Cell Lines : In a comparative study, it was found to be more effective than conventional chemotherapeutics in inducing apoptosis in drug-resistant cancer cells .

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound significantly improved cognitive functions in models of induced neurotoxicity, further supporting its potential use as a therapeutic agent for neurodegenerative disorders .

Summary Table of Biological Activities

| Biological Activity | Target Cell Line/Model | IC50/EC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | BEL-7402 | 9.4 μM | Apoptosis induction via caspase activation |

| Anticancer | A549 | 7.8 μM | Apoptosis induction via PARP cleavage |

| Neuroprotection | PC12 Cells | 3.68 μM | Antioxidant defense enhancement |

| Cholinesterase Inhibition | Enzymatic Assay | IC50 values < 10 nM | Enzyme inhibition |

特性

IUPAC Name |

5-bromopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRFNUVISSVICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。